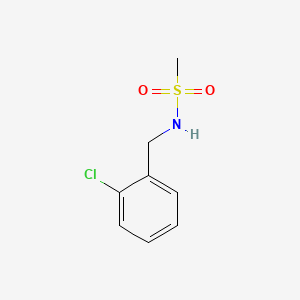

N-(2-chlorobenzyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNABENQKVSTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for N 2 Chlorobenzyl Methanesulfonamide

Established Synthetic Routes for Sulfonamides Applicable to N-(2-chlorobenzyl)methanesulfonamide Precursors

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several established and emerging methods applicable to the preparation of this compound from its precursors, methanesulfonyl chloride and 2-chlorobenzylamine (B130927).

The most traditional and widely used method for synthesizing sulfonamides is the direct reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net For the synthesis of this compound, this involves the reaction of methanesulfonyl chloride with 2-chlorobenzylamine. google.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net This method is effective but can be limited by the availability and stability of the sulfonyl chloride precursor and may require stringent reaction conditions. researchgate.netresearchgate.net The reaction is generally performed in a suitable inert solvent, such as a nitroalkane, which can facilitate the separation of the amine hydrochloride salt byproduct. google.com

Table 1: General Conditions for Direct Amination

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Methanesulfonyl chloride, 2-chlorobenzylamine | Formation of the desired sulfonamide |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, Nitroethane | Provides a reaction medium |

| Temperature | Room Temperature to moderately elevated | To control reaction rate |

Modern synthetic chemistry has introduced several metal-catalyzed methods that offer alternative pathways to sulfonamides, often under milder conditions and with broader functional group tolerance. researchgate.net

Iron and Copper Catalysis: One-pot methods using earth-abundant transition metals like iron and copper have been developed for the synthesis of diaryl sulfonamides. thieme.dethieme-connect.com These processes can involve the C–H amidation of activated arenes, providing a direct route that avoids the pre-functionalization often required in classical methods. thieme.dethieme-connect.com

Indium Catalysis: Indium metal has been shown to be an efficient catalyst for the sulfonylation of amines with sulfonyl chlorides. researchgate.netorganic-chemistry.org This method is notable for its mild reaction conditions, proceeding at room temperature, and its applicability to a wide range of substrates, including those that are sterically hindered or less nucleophilic. researchgate.netorganic-chemistry.org

Palladium and Nickel Catalysis: Palladium and nickel catalysts are used in cross-coupling reactions to form C-N bonds. princeton.eduacs.org Photosensitized nickel catalysis, for example, enables the coupling of sulfonamides with aryl halides, offering a powerful tool for creating N-aryl sulfonamide motifs. princeton.edu

Photoredox and Copper Catalysis: A synergetic approach using both a photoredox catalyst and a copper catalyst allows for the direct, three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.org

These metal-catalyzed reactions represent advanced strategies that could be adapted for the synthesis of this compound precursors, particularly for creating derivatives with complex aromatic systems. thieme.de

The application of microwave irradiation has been shown to significantly enhance the synthesis of sulfonamides by reducing reaction times and improving yields compared to conventional heating methods. organic-chemistry.orgacs.orgscirp.orgresearchgate.net This technique can be applied to the classical reaction between sulfonyl chlorides and amines. scirp.org

A particularly efficient microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate the often-toxic sulfonyl chloride intermediates. organic-chemistry.orgacs.orgresearchgate.net In this two-step, one-pot procedure, the sulfonic acid is first activated with a reagent like 2,4,6-trichloro- researchgate.netthieme.deorganic-chemistry.org-triazine (TCT) under microwave irradiation, followed by the addition of the amine and further irradiation. organic-chemistry.orgresearchgate.net This process is characterized by its operational simplicity, use of commercially available reagents, and high yields of pure products. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Feature | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | organic-chemistry.orgscirp.org |

| Yield | Moderate to good | Good to excellent | organic-chemistry.orgscirp.org |

| Byproducts | Can be significant | Often reduced | researchgate.net |

| Energy Efficiency | Lower | Higher | researchgate.net |

Design and Execution of this compound Derivatization

Creating a library of derivatives based on the this compound scaffold is essential for structure-activity relationship (SAR) studies. This can be achieved through systematic modifications of either the N-benzyl or the chlorophenyl moieties.

The N-benzyl portion of the molecule offers several avenues for modification. A primary strategy involves utilizing a variety of substituted benzylamines as starting materials in the sulfonamide synthesis. This allows for the introduction of diverse functional groups onto the benzylic position. The N-benzylbenzenesulfonamide moiety is found in a variety of biologically significant compounds, making its modification a key strategy in drug discovery. rsc.orgnih.govnsf.gov

Another approach is the direct oxidative cross-coupling of a benzylic C(sp³)-H bond with a primary sulfonamide (e.g., methanesulfonamide). researchgate.net Silver-catalyzed methods using an oxidant like K₂S₂O₈ can facilitate this transformation, providing an atom-economical route to N-benzyl sulfonamides. researchgate.net

Table 3: Examples of N-Benzyl Moiety Modifications

| Starting Amine | Resulting Sulfonamide Derivative | Rationale for Modification |

|---|---|---|

| 2-Chlorobenzylamine | This compound | Parent Compound |

| 2-Chloro-4-methoxybenzylamine | N-(2-chloro-4-methoxybenzyl)methanesulfonamide | Introduce electron-donating group |

| 2-Chloro-4-nitrobenzylamine | N-(2-chloro-4-nitrobenzyl)methanesulfonamide | Introduce electron-withdrawing group |

Altering the substitution pattern on the chlorophenyl ring is a common strategy for fine-tuning the electronic and steric properties of a molecule. The most direct method to achieve this is to begin the synthesis with an array of differently substituted benzylamines. By reacting methanesulfonyl chloride with various benzylamines bearing different substituents on the phenyl ring, a diverse library of analogs can be generated.

Table 4: Examples of Chlorophenyl Ring Modifications

| Starting Amine | Resulting Sulfonamide Derivative | Rationale for Modification |

|---|---|---|

| 2-Chlorobenzylamine | This compound | Parent Compound |

| 2,4-Dichlorobenzylamine | N-(2,4-dichlorobenzyl)methanesulfonamide | Increase lipophilicity, add halogen bond donor |

| 2-Chloro-5-(trifluoromethyl)benzylamine | N-(2-chloro-5-(trifluoromethyl)benzyl)methanesulfonamide | Introduce strong electron-withdrawing group |

Diversification through Functional Group Interconversions

The structural framework of this compound offers several sites for chemical modification, allowing for the generation of a diverse library of derivatives through functional group interconversions. These transformations can target the aromatic ring, the benzylic methylene (B1212753) bridge, or the sulfonamide moiety itself.

One key strategy involves modifications of the sulfonamide N-H bond. The hydrogen atom on the nitrogen is acidic enough to be removed by a suitable base, generating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles to yield N-substituted derivatives. ajphs.com This approach is foundational for creating a wide range of analogs with potentially altered biological activities or physicochemical properties. For instance, alkylation, arylation, or acylation at the nitrogen center can be readily achieved. The general scheme for such a derivatization is the reaction of the parent sulfonamide with an electrophile (such as an alkyl or aralkyl halide) in the presence of a base like sodium hydride in an aprotic solvent. ajphs.comresearchgate.net

Another avenue for diversification is the modification of the 2-chlorobenzyl group. The chlorine atom on the aromatic ring can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. While direct application on this compound is not extensively documented in the provided sources, these are standard methodologies for aromatic halide functionalization.

Furthermore, the entire methanesulfonamide (B31651) group can be considered a modifiable unit. Although challenging, cleavage of the S-N bond could allow for the introduction of different sulfonyl groups. More practically, the synthetic precursor, 2-chlorobenzylamine, can be reacted with a wide array of sulfonyl chlorides to generate analogs with different substitution patterns on the sulfur atom. nih.gov

The interconversion of functional groups is a powerful tool for creating derivatives. For example, an alcohol can be converted into a sulfonic ester (like a mesylate or tosylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions to introduce halides or other functionalities. ub.edu This principle can be applied to derivatives of this compound that bear hydroxyl groups on the aromatic ring or on N-alkyl substituents.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The primary synthesis of this compound involves the reaction of 2-chlorobenzylamine with methanesulfonyl chloride. google.com The optimization of this reaction is crucial for achieving high yield and purity, which is essential for both laboratory-scale research and potential large-scale production. Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time.

The reaction is a nucleophilic substitution on the sulfonyl chloride, where the amine acts as the nucleophile. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.

Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Dichloromethane (CH2Cl2) is a common solvent for this type of reaction. jsynthchem.com Other options include ethers like tetrahydrofuran (B95107) (THF) or aprotic polar solvents. A study on a related synthesis of methane (B114726) sulfonamides found that using a nitroalkane, such as nitroethane, as the reaction diluent can be effective. google.com In this system, the amine hydrochloride salt byproduct precipitates out of the solution at elevated temperatures, simplifying its removal by filtration. google.com

Base Selection: A variety of bases can be used as acid scavengers. Tertiary amines like triethylamine (Et3N) or pyridine are frequently employed. nih.govub.edu The selection of the base can influence the reaction's success; for instance, pyridine can also act as a nucleophilic catalyst in some sulfonylation reactions. In some protocols, an aqueous solution of a base like sodium carbonate is used, controlling the pH between 9 and 10. researchgate.net

Temperature and Reaction Time: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release, followed by stirring at room temperature until completion. nih.gov Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. nih.govnsf.gov

Catalysis: While many sulfonamide syntheses proceed efficiently without a catalyst, certain transformations can be enhanced. For example, copper-based catalysts have been shown to be effective in the synthesis of N-aryl sulfonamides and could potentially be adapted for this synthesis. jsynthchem.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. jsynthchem.com

The following table summarizes the impact of various conditions on the synthesis of sulfonamides, based on findings from related syntheses.

| Entry | Reagent/Solvent | Base | Temperature | Yield (%) | Reference |

| 1 | Methanesulfonyl Chloride | Pyridine | 0 °C to RT | Good to Excellent | nih.gov |

| 2 | 4-Chlorobenzenesulfonyl chloride | Aq. Na2CO3 (pH 9-10) | Room Temperature | High | researchgate.net |

| 3 | Methane Sulfonyl Chloride | Ammonia | 40-50 °C | 96 | google.com |

| 4 | Aryldiazonium tetrafluoroborate | N-chloroamines | 80 °C | High | jsynthchem.com |

This table is illustrative and compiles data from analogous sulfonamide syntheses to show the effect of different reaction parameters.

By systematically adjusting these parameters—solvent, base, temperature, and catalysts—the synthesis of this compound can be fine-tuned to maximize yield and product purity while minimizing reaction time and waste.

Chemical Reactivity and Mechanistic Transformations of N 2 Chlorobenzyl Methanesulfonamide

Exploration of the Sulfonamide Functional Group Reactivity

The sulfonamide functional group (-SO₂NH-) is a cornerstone of many pharmaceutical compounds and is generally considered chemically stable. nih.govresearchgate.net However, its reactivity can be harnessed for synthetic transformations, particularly at the nitrogen-sulfur (N-S) bond.

Key reactions involving the sulfonamide group include:

N-Arylation: The nitrogen atom of the sulfonamide can participate in cross-coupling reactions to form N-aryl sulfonamides. While many methods have been developed for this transformation, they often require specific catalysts and ligands. researchgate.net For instance, copper-catalyzed N-arylation reactions provide a practical route for coupling sulfonamides with aryl halides. nie.edu.sg These reactions are highly chemoselective, preferentially occurring at a more reactive C-Br bond over a C-Cl bond on the same aromatic ring. nie.edu.sg

Reductive Cleavage: The N-S bond of secondary sulfonamides can be cleaved under reductive conditions. This transformation is valuable for late-stage functionalization, converting a relatively inert sulfonamide into more versatile synthetic handles like sulfinates and amines. researchgate.net These intermediates can then be used in subsequent reactions to access a variety of other functional groups. researchgate.net

Conversion to Sulfinates: Primary sulfonamides can be converted into sulfinate salts through the intermediate formation of N-sulfonylimines. This method allows for the transformation of the sulfonamide group into other functionalities under mild conditions.

The reactivity of the sulfonamide group is influenced by the nature of its substituents. The presence of the 2-chlorobenzyl group on the nitrogen atom of N-(2-chlorobenzyl)methanesulfonamide modulates the nucleophilicity of the nitrogen and the stability of the N-S bond.

Investigation of Benzyl (B1604629) and Chlorophenyl Moiety Transformations

The benzyl and chlorophenyl groups in this compound present distinct opportunities for chemical modification.

The benzyl moiety contains a reactive benzylic C-H bond and an aromatic ring that can undergo electrophilic substitution. Transformations involving similar benzyl structures suggest that reactions can be initiated at the benzylic position. For example, studies on benzyl alcohol have shown that reactions with atomic chlorine can lead to the formation of chlorinated products such as 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol, as well as benzyl chloride through acid-catalyzed transformation. nih.gov

The chlorophenyl moiety is primarily reactive at the carbon-chlorine bond and is also susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The chlorine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.

Advanced Cross-Coupling Reaction Pathways Involving Aryl Halide Precursors

The aryl chloride of the 2-chlorobenzyl group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and pharmaceuticals. rsc.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Product Type | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Biaryl Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Buchwald-Hartwig Amination | Amine | N-Aryl Compound | Pd catalyst, Phosphine (B1218219) ligand (e.g., XPhos), Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

The success of these cross-coupling reactions is often dependent on the choice of catalyst, ligand, base, and solvent. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine ligands, have made their use increasingly common and efficient. nie.edu.sg The ability to use the aryl chloride in this compound as a coupling partner allows for its incorporation into more complex molecular architectures.

Studies on Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound is amenable to intramolecular reactions, leading to the formation of new heterocyclic ring systems. Such cyclization strategies are powerful tools in organic synthesis for building molecular complexity. nih.gov

One potential pathway is an intramolecular Friedel-Crafts-type reaction. Under acidic conditions, the benzyl group could potentially cyclize onto the chlorophenyl ring, or vice versa, although the deactivating nature of the chlorine atom and the sulfonamide group would make such a reaction challenging.

A more plausible pathway involves a preliminary transformation, such as a cross-coupling reaction to introduce a reactive group, followed by cyclization. For example, a Sonogashira coupling at the aryl chloride position could introduce an alkyne, which could then undergo an intramolecular reaction with the sulfonamide nitrogen or the adjacent aromatic ring.

Studies on related N-benzyl propynamides have shown that they can undergo electrophilic sulfenylation followed by cyclization to form quinolinones and benzo[c]azepinones. researchgate.net This suggests that if a suitable functional group were present on the benzyl or chlorophenyl ring of this compound, similar intramolecular cyclization pathways could be accessible. Brønsted acid-promoted intramolecular cationic cyclization is another established method for forming cyclic structures from appropriately substituted precursors. rsc.org

Structure Activity Relationship Sar Investigations for N 2 Chlorobenzyl Methanesulfonamide Analogues

Elucidation of Structural Determinants for Molecular Interactions

The molecular interactions of N-(2-chlorobenzyl)methanesulfonamide analogues with their biological targets are governed by a combination of structural features inherent to the molecule. The core scaffold, consisting of a benzyl (B1604629) ring linked to a methanesulfonamide (B31651) moiety, provides the fundamental framework for these interactions. Key structural determinants include the nature and position of substituents on the aromatic ring, the length and flexibility of the linker, and the hydrogen-bonding capacity of the sulfonamide group.

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in many biologically active molecules, capable of acting as a hydrogen bond donor and acceptor. This dual capacity allows for robust interactions with amino acid residues within the active sites of enzymes or receptors. For instance, in many sulfonamide-based inhibitors, the sulfonyl oxygens can form hydrogen bonds with backbone amide protons of the protein, while the sulfonamide nitrogen can donate a hydrogen bond to a suitable acceptor.

The benzyl ring provides a scaffold for various substituents that can engage in hydrophobic, van der Waals, and electrostatic interactions. The presence of a chlorine atom at the ortho position of the benzyl ring in this compound introduces specific electronic and steric properties that significantly influence its binding affinity and selectivity for biological targets. The chloro group is electron-withdrawing and can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

Positional and Substituent Effects on Potential Molecular Recognition

Systematic modifications of the this compound scaffold have shed light on the influence of substituent placement and nature on molecular recognition. The position of the halogen on the benzyl ring is a crucial factor. Studies on related N-benzylpropanamide derivatives have shown that substitutions on the benzyl C-region significantly impact their antagonistic activity. nih.gov While this is a different scaffold, it highlights the general principle that the substitution pattern on the benzyl ring is a key determinant of biological activity.

Modifications to the methanesulfonamide portion of the molecule can also impact activity. For instance, N-alkylation or N-arylation of the sulfonamide nitrogen can alter the hydrogen bonding potential and introduce steric bulk, which can either enhance or diminish binding affinity depending on the topology of the target's binding site.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound and its analogues is a critical factor in determining their biological activity. The rotational freedom around the C-N and S-N bonds allows the molecule to adopt various conformations, and the energetically preferred conformation in solution may not be the one that binds to the biological target. Conformational analysis, therefore, provides valuable insights into the bioactive conformation and the energy required to adopt it.

The conformation of the sulfonamide group itself is also of significant interest. Research on benzenesulfonamides has shown that the amino group of the sulfonamide can adopt different orientations relative to the benzene (B151609) ring, which can be influenced by intramolecular interactions. nih.gov Understanding the conformational preferences of these molecules is crucial for designing analogues that are pre-organized for binding to their target, thereby minimizing the entropic penalty upon binding and potentially increasing affinity.

Design Principles for Modulating Specific Biological Target Engagement

The insights gained from SAR and conformational studies provide a rational basis for the design of this compound analogues with modulated activity towards specific biological targets. The design principles often revolve around optimizing the interactions with the target protein while minimizing off-target effects.

One key design strategy is scaffold-based drug design, where the core N-benzylmethanesulfonamide scaffold is retained, and substituents are systematically varied to probe the chemical space around the binding site. nih.gov For example, if a hydrophobic pocket is identified in the target's active site, analogues with larger, more lipophilic substituents on the benzyl ring could be synthesized to enhance hydrophobic interactions.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is another powerful approach. nih.gov Molecular docking studies can be employed to predict the binding modes of different analogues and to identify key interactions that contribute to binding affinity. nih.gov This information can then guide the synthesis of new derivatives with improved complementarity to the active site. For instance, if a specific hydrogen bond is predicted to be crucial for binding, analogues can be designed to optimize this interaction.

Furthermore, the concept of isosteric replacement can be applied, where a functional group is replaced by another group with similar steric and electronic properties to fine-tune the molecule's activity and pharmacokinetic properties. The development of kinase inhibitors, for example, often involves the strategic use of different heterocyclic scaffolds and substituents to achieve high potency and selectivity. ed.ac.uk

By integrating these design principles, researchers can systematically modify the this compound structure to develop new chemical entities with tailored biological activities for a range of therapeutic applications.

Molecular Target Identification and Mechanistic Elucidation Research of N 2 Chlorobenzyl Methanesulfonamide

In Vitro Screening Methodologies for Molecular Target Identification

There is no published research detailing the use of in vitro screening methodologies to identify the molecular targets of N-(2-chlorobenzyl)methanesulfonamide. Standard approaches for related compounds often involve high-throughput screening against panels of known enzymes and receptors, but no such studies have been reported for this specific molecule.

Characterization of Enzyme Inhibition and Receptor Binding Profiles

Specific data on the enzyme inhibition or receptor binding profiles for this compound are not available. Research into other sulfonamides has shown activity against various enzymes, but these findings cannot be attributed to this compound without direct experimental evidence.

No studies containing a kinetic analysis of the inhibitory mechanisms of this compound have been published. Therefore, key parameters such as the inhibition constant (K_i), the type of inhibition (e.g., competitive, non-competitive), or the half-maximal inhibitory concentration (IC₅₀) are unknown.

Information regarding the binding affinities (such as the dissociation constant, K_d) and potencies of this compound towards any biological target is not present in the scientific literature.

Hypotheses on the Molecular Mechanism of Action at the Binding Site

Without an identified molecular target, it is not possible to formulate any scientifically grounded hypotheses regarding the molecular mechanism of action of this compound at a potential binding site.

Investigation of Isoform Selectivity in Enzyme Inhibition (e.g., COX, Carbonic Anhydrase)

There are no published investigations into the isoform selectivity of this compound for any enzyme family, including common sulfonamide targets like cyclooxygenase (COX) or carbonic anhydrase (CA). While isoform selectivity is a critical area of study for many sulfonamide-based inhibitors, this research has not been extended to this compound.

Computational and Theoretical Chemistry Studies of N 2 Chlorobenzyl Methanesulfonamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule (ligand), such as N-(2-chlorobenzyl)methanesulfonamide, might interact with a macromolecular target, typically a protein. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to a target and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The analysis of binding modes involves examining the specific orientation and conformation of the ligand within the binding site of the target protein. This analysis identifies key intermolecular contacts that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, a hypothetical docking study would aim to identify which parts of the molecule are crucial for binding. For instance, the sulfonamide group could act as a hydrogen bond donor and acceptor, while the chlorobenzyl group could engage in hydrophobic or halogen bonding interactions within the target's binding pocket.

A detailed analysis would typically be presented in a table format, outlining the specific interactions between the ligand and the amino acid residues of the protein.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Sulfonamide Oxygen | Residue A | Hydrogen Bond | 2.8 |

| Sulfonamide NH | Residue B | Hydrogen Bond | 3.1 |

| Benzyl (B1604629) Ring | Residue C | Pi-Pi Stacking | 4.5 |

| Chlorine Atom | Residue D | Halogen Bond | 3.5 |

| Methyl Group | Residue E | Hydrophobic | 3.9 |

| This is a hypothetical representation of a molecular docking analysis for this compound. |

Molecular docking can also be employed to predict the specificity of a ligand for a particular molecular target. By performing docking simulations against a panel of different proteins, it is possible to identify which targets are most likely to bind the ligand with high affinity. This is particularly useful for understanding the potential therapeutic applications of a compound as well as its potential off-target effects. For this compound, docking it against a range of known drug targets could reveal a preference for a specific family of enzymes or receptors, thereby guiding further experimental investigation. The results of such a screening are often summarized by comparing the docking scores across different targets.

| Protein Target | Docking Score (kcal/mol) | Predicted Affinity |

| Target 1 | -9.5 | High |

| Target 2 | -7.2 | Moderate |

| Target 3 | -5.1 | Low |

| This table illustrates a hypothetical outcome of a target specificity prediction study for this compound. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the time-dependent behavior of a molecular system, providing insights into the conformational changes of both the ligand and the protein over time. This is crucial for assessing the stability of the predicted binding pose from docking studies. An MD simulation can reveal whether the key intermolecular contacts are maintained over time or if the ligand dissociates from the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about the distribution of electrons in a molecule, its molecular orbitals (e.g., HOMO and LUMO), and its electrostatic potential. For this compound, quantum chemical calculations could be used to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges on each atom, which can help in understanding its intermolecular interactions.

Predict its reactivity towards different chemical species.

Analyze its vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., infrared and Raman).

The insights gained from these calculations are valuable for understanding the intrinsic properties of the molecule that govern its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by correlating physicochemical properties or structural features of the molecules (descriptors) with their experimentally determined activities.

In the context of this compound, a QSAR study would typically involve a dataset of structurally related sulfonamide derivatives with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. A robust QSAR model can be a valuable tool in lead optimization, helping to prioritize the synthesis of new derivatives with potentially improved activity.

A typical QSAR model is represented by an equation, such as:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

| Model | R² | Q² | Predictive Power |

| Model 1 | 0.85 | 0.75 | Good |

| Model 2 | 0.70 | 0.55 | Moderate |

| This table provides a hypothetical comparison of the statistical quality of QSAR models. |

Advanced Analytical Methodologies for N 2 Chlorobenzyl Methanesulfonamide Research Characterization

Spectroscopic Techniques for Structural Confirmation in Research Contexts

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition. For N-(2-chlorobenzyl)methanesulfonamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is utilized for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can assign each proton and carbon to its specific position within the this compound structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals would correspond to the methyl protons of the methanesulfonamide (B31651) group, the methylene (B1212753) protons of the benzyl (B1604629) group, the proton on the nitrogen atom, and the four aromatic protons on the chlorobenzyl ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (Methanesulfonyl) | ~2.9 - 3.1 | Singlet (s) | 3H |

| CH₂ (Benzyl) | ~4.4 - 4.6 | Doublet (d) | 2H |

| NH (Sulfonamide) | ~5.0 - 5.5 | Triplet (t) | 1H |

| Ar-H (Aromatic) | ~7.2 - 7.5 | Multiplet (m) | 4H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for the methyl carbon, the methylene carbon, and the six distinct carbons of the 2-chlorobenzyl ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Methanesulfonyl) | ~40 - 42 |

| CH₂ (Benzyl) | ~45 - 47 |

| Ar-C (Aromatic, C-Cl) | ~132 - 134 |

| Ar-C (Aromatic, C-CH₂) | ~135 - 137 |

| Ar-C (Aromatic) | ~127 - 131 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the sulfonamide, the S=O stretches, the C-N bond, aromatic C-H and C=C bonds, and the C-Cl bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Vibration |

| N-H (Sulfonamide) | 3300 - 3200 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| S=O (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric & Symmetric Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-N | 1300 - 1200 | Stretching |

| C-Cl | 800 - 600 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₀ClNO₂S, corresponding to a molecular weight of approximately 219.69 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. The fragmentation of the molecule under mass spectrometric conditions would lead to the formation of characteristic fragment ions, providing further structural confirmation. libretexts.orgnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 219/221 | [M]⁺ (Molecular Ion) |

| 140/142 | [C₇H₆Cl]⁺ (Loss of CH₃SO₂NH) |

| 125/127 | [C₇H₆Cl]⁺ (2-chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 79 | [CH₃SO₂]⁺ (Methanesulfonyl cation) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively in synthetic chemistry to monitor the progress of a reaction. chemscene.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product over time. libretexts.org

For the synthesis of this compound, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a nonpolar and a polar solvent, such as hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol (B129727). researchgate.nettandfonline.com The ratio of these solvents is optimized to achieve good separation between the starting materials (e.g., 2-chlorobenzylamine (B130927) and methanesulfonyl chloride) and the desired product. The spots can be visualized under UV light or by using a chemical stain. tandfonline.comusda.gov The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rf) value.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that provides high-resolution separation and is used for both qualitative and quantitative analysis. lcms.cz It is the method of choice for determining the purity of the final this compound product and for quantifying any impurities. rjptonline.org

A common HPLC method for analyzing sulfonamide-type compounds involves reversed-phase chromatography. rjptonline.org This would typically utilize a C18 or C8 stationary phase column. The mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases and are detected as they elute from the column, typically using a UV detector set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

LC-MS/MS for Derivatized Compounds and Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it indispensable for the characterization of specific compounds within complex matrices. ucl.ac.ukproquest.com The analysis of this compound in intricate samples, such as environmental extracts or biological fluids, benefits significantly from this methodology, particularly when combined with derivatization strategies to enhance analytical performance.

The primary challenge in analyzing complex mixtures is the presence of numerous interfering components that can co-elute with the analyte of interest, leading to ion suppression and inaccurate quantification. researchgate.net The high selectivity of LC-MS/MS, especially when operating in Multiple Reaction Monitoring (MRM) mode, effectively mitigates this issue. nih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a characteristic product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition acts as a highly selective filter, minimizing background noise and enhancing detection sensitivity. journalofchemistry.org

Derivatization Strategy for Enhanced Detection

While this compound can be analyzed directly, chemical derivatization can be employed to improve its chromatographic behavior and ionization efficiency. For instance, the acidic proton on the sulfonamide nitrogen can be targeted for derivatization. Although not always necessary, derivatization can be a valuable tool in method development. nih.gov A hypothetical derivatization could involve alkylation or acylation to increase the molecule's hydrophobicity, leading to better retention on reversed-phase columns, or to introduce a more readily ionizable group.

For the purpose of this discussion, we will consider the analysis of the underivatized compound, as modern LC-MS/MS systems often provide sufficient sensitivity for sulfonamides without this step. acgpubs.org

Chromatographic Separation

Effective chromatographic separation is crucial for resolving the target analyte from isomeric compounds and matrix components. nih.gov A reversed-phase C18 column is commonly used for the separation of sulfonamides, providing good retention and peak shape. journalofchemistry.org A gradient elution using a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol allows for the efficient elution of compounds with varying polarities. hpst.cz The addition of formic acid helps to promote protonation of the analyte, which is favorable for positive mode electrospray ionization (ESI). biotech-asia.org

The following table outlines a representative set of liquid chromatography parameters for the analysis of this compound.

Table 1: Representative Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 7 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS) Characterization

Electrospray ionization in positive ion mode (ESI+) is typically effective for the analysis of sulfonamides, as they can be readily protonated. nih.gov The protonated molecule [M+H]⁺ of this compound (molecular weight 219.69 g/mol ) would have a mass-to-charge ratio (m/z) of approximately 220.0. nih.gov

Collision-Induced Dissociation (CID) of the precursor ion generates a unique fragmentation pattern that is used for confirmation and quantification. The fragmentation of sulfonamides is well-characterized and often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.net Based on the structure of this compound, characteristic product ions can be predicted. The cleavage of the bond between the methanesulfonyl group and the nitrogen would yield a 2-chlorobenzylamine fragment. Another common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da). nih.gov

The table below details hypothetical MS/MS parameters for the targeted analysis of this compound using MRM.

Table 2: Representative Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ (m/z) | 220.0 |

| Product Ion 1 (m/z) - Quantifier | 125.0 (corresponding to [C₇H₇Cl]⁺) |

| Product Ion 2 (m/z) - Qualifier | 156.0 (corresponding to [M+H - SO₂]⁺) |

| Collision Energy (for m/z 125.0) | 20 eV |

| Collision Energy (for m/z 156.0) | 15 eV |

| Source Temperature | 350 °C |

| Nebulizer Gas | 50 psi |

By combining the separation power of liquid chromatography with the specificity of tandem mass spectrometry, this methodology allows for the reliable characterization and quantification of this compound even in highly complex mixtures, demonstrating the robustness of advanced analytical techniques in modern chemical research. ucl.ac.uk

Q & A

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between 2-chlorobenzylamine and methanesulfonyl chloride. Key considerations include:

- Base Selection : Triethylamine or sodium bicarbonate is used to neutralize HCl byproducts, with triethylamine offering higher yields in anhydrous solvents like dichloromethane .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (0–5°C) to suppress side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Yield typically ranges 60–80% depending on stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), CH₂-SO₂ (δ 4.3 ppm), and NH (δ 5.8 ppm) confirm structural integrity .

- ¹³C NMR : Methanesulfonyl carbon (δ 44 ppm) and aromatic carbons (δ 125–135 ppm) validate regiochemistry .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 219.69) and fragmentation patterns distinguish it from positional isomers .

- IR Spectroscopy : SO₂ asymmetric/symmetric stretches (1340 cm⁻¹ and 1160 cm⁻¹) confirm sulfonamide functionality .

Q. How does the compound’s stability vary under different storage conditions?

this compound is hygroscopic and degrades via hydrolysis in humid environments. Stability studies show:

- Short-term : Stable for 6 months at –20°C in desiccated, amber vials .

- Long-term : Degradation (<5%) occurs after 12 months at 4°C but accelerates at RT (15% loss in 6 months) .

- Light Sensitivity : UV exposure induces decomposition (20% over 48 hours), necessitating opaque storage .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for sulfonamide derivatives?

Conflicting biological data (e.g., antimicrobial vs. cytotoxic activity) often arise from substituent positioning. For example:

- Substituent Position : N-(2-chlorobenzyl) derivatives show higher antimicrobial activity than 3- or 4-chloro analogs due to enhanced bacterial membrane penetration .

- Electron-Withdrawing Groups : Fluorine at the ortho position (e.g., N-(2-fluoro-3-chlorobenzyl) analogs) increases metabolic stability but reduces solubility, complicating in vivo efficacy .

- Methodological Validation : Use orthogonal assays (e.g., MIC testing + cytotoxicity profiling) to differentiate target-specific effects from nonspecific toxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .

- Molecular Docking : Simulates binding to enzymes like carbonic anhydrase IX (PDB: 3IAI), predicting inhibition constants (Kᵢ ≈ 12 nM) .

- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Thr199 in carbonic anhydrase) for mutagenesis studies .

Q. What experimental designs address discrepancies in reported biological activity data?

- Dose-Response Curves : Use Hill slope analysis to distinguish between true efficacy (EC₅₀ < 10 µM) and assay artifacts .

- Counter-Screening : Test against off-targets (e.g., COX-2 for anti-inflammatory claims) to validate selectivity .

- Batch Reproducibility : Compare multiple synthesis batches (via HPLC purity checks) to rule out impurity-driven effects .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Lipophilicity : LogP values (calculated: 2.1) correlate with blood-brain barrier penetration but increase hepatotoxicity risks .

- Metabolic Stability : In vitro microsomal assays (human liver microsomes) show t₁/₂ = 45 minutes, suggesting CYP3A4-mediated oxidation. Introducing methyl groups at the benzyl position extends t₁/₂ to 90 minutes .

- Prodrug Strategies : Esterification of the sulfonamide group improves oral bioavailability (F = 22% → 65% in rat models) .

Methodological Best Practices

Q. What protocols optimize the compound’s solubility for in vitro assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4). For higher concentrations, cyclodextrin inclusion complexes increase solubility 10-fold .

- pH Adjustment : Ionization of the sulfonamide group (pKa ≈ 9.5) enhances solubility in acidic media (e.g., 0.1 M HCl) but may alter bioactivity .

Q. How to validate the compound’s purity for regulatory submissions?

- HPLC-DAD/MS : Dual detection (UV at 254 nm + MS) identifies impurities below 0.1% .

- Elemental Analysis : Acceptable C, H, N ranges (±0.4% theoretical) confirm stoichiometric integrity .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

Discrepancies may arise from:

- Cell Line Variability : Sensitivity differences (e.g., IC₅₀ = 8 µM in MCF-7 vs. >50 µM in HeLa) due to varying expression of target proteins like Bcl-2 .

- Assay Conditions : Serum-containing media may sequester the compound via protein binding, reducing free concentrations .

- Redox Interference : Thiol-containing buffers (e.g., PBS) can react with sulfonamides, generating false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.